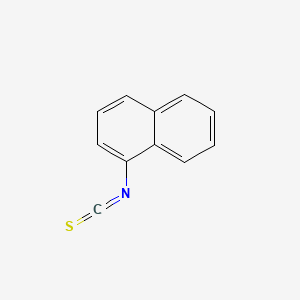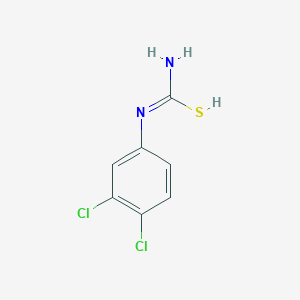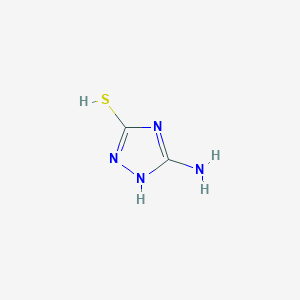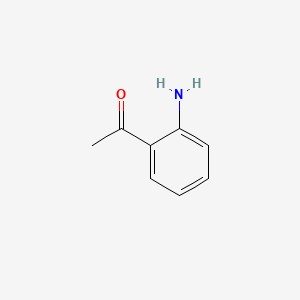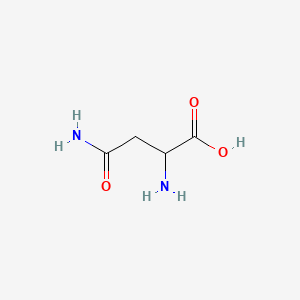
2-Methylbenzimidazole
Descripción general
Descripción
2-Methylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a methyl group attached to the second position of the imidazole ring. This compound is part of the benzimidazole family, which is known for its wide range of biological and pharmacological activities .
Mecanismo De Acción
Target of Action
2-Methylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic compound. Benzimidazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .
Mode of Action
Benzimidazoles are known to act as corrosion inhibitors for metals . They physically adsorb onto the metal surface, preventing reactions at the metal-solution interface . In the context of biological systems, benzimidazoles have been found to bind to the DNA minor groove, forming hydrogen bonds or van der Waals interactions with specific sequences in the DNA .
Biochemical Pathways
Benzimidazoles, including this compound, can affect a variety of biochemical pathways due to their broad range of biological activities For instance, they can interfere with the function of enzymes, disrupt DNA replication, or modulate signal transduction pathways
Pharmacokinetics
It’s known that benzimidazoles generally have good bioavailability .
Result of Action
Benzimidazoles have been reported to exhibit a wide range of therapeutic activities, such as anti-inflammatory, antioxidant, antimicrobial, antidiabetic, anthelmintic, analgesic, antihypertensive, anticonvulsant, anticancer, antiulcer, antiprotozoal, antimycobacterial, anti-hiv, and antipsychotic effects . These effects are likely the result of the compound’s interaction with various targets and pathways in the body.
Action Environment
The action environment of this compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. For instance, benzimidazoles are known to act as corrosion inhibitors in extremely aggressive, corrosive acidic media . In biological systems, the action environment would include the physiological conditions within the body.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Methylbenzimidazole are largely derived from its benzimidazole core. Benzimidazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
These properties range from antimicrobial effects to impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylbenzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with acetic acid in the presence of a solvent like toluene. The reaction mixture is heated under reflux for several hours, followed by cooling to induce crystallization . Another method involves the use of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets, which accelerates the reaction significantly .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the condensation of o-phenylenediamine with acetic acid under controlled conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure controls to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
2-Methylbenzimidazole has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Benzimidazole: The parent compound without the methyl group.
2-Substituted Benzimidazoles: Compounds with various substituents at the second position, such as 2-aminobenzimidazole and 2-mercaptobenzimidazole.
Uniqueness: 2-Methylbenzimidazole is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Propiedades
IUPAC Name |
2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZYRENCLPUXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060641 | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methylbenzimidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000274 [mmHg] | |
| Record name | 2-Methylbenzimidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
615-15-6, 30304-58-6 | |
| Record name | 2-Methylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030304586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLBENZIMIDAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-BENZIMIDAZOLE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH8IWW7Y8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylbenzimidazole?
A1: this compound has the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol.
Q2: What spectroscopic data is available for this compound and its metal complexes?
A2: Researchers commonly utilize Infrared (IR), 1H NMR, 13C NMR, and mass spectrometry to characterize this compound and its complexes. [, , , , , , , ] IR spectroscopy helps identify functional groups like N–H and C=N stretches. NMR provides insights into the compound's structure and its interactions with metals in complexes.
Q3: How does pressure affect the crystal structure of this compound?
A3: While both benzimidazole and this compound form chains of molecules connected by NH···N hydrogen bonds, the methyl group in this compound prevents void collapses during compression. [] This results in a colossal monotonic response to pressure, mimicking the pressure-induced transition observed in benzimidazole but without the discontinuous change in structure.
Q4: Is this compound ferroelectric?
A4: Yes, this compound exhibits ferroelectric properties at room temperature. [, , ] Its ferroelectricity is attributed to the ordering of protons within hydrogen-bonded chains in its crystal structure. [] Research suggests a potential ferroelectric transition in this compound above its melting point. []
Q5: What applications of this compound exist in material science?
A5: this compound is a building block for Metal-Organic Frameworks (MOFs) and exhibits potential in nanotechnology and the development of functional materials. [, , , ] Researchers have explored its use in creating self-assembled spherulite films. [] Additionally, it can be incorporated into various nanostructures like chrysotile asbestos nanotubes, mesoporous silica, and borate glasses, impacting their properties. []
Q6: How does the incorporation of this compound into borate porous glasses affect its structural organization?
A6: When incorporated into borate glasses, this compound forms nanocrystallites that exhibit its characteristic crystal structure. [] Interestingly, some crystallites grow larger than the nanopores, indicating long-range structural correlations. This behavior suggests a templating effect of the glass matrix on crystal growth.
Q7: What are the catalytic properties of this compound and its metal complexes?
A7: this compound, when complexed with metals like ruthenium(III) and palladium(II), demonstrates catalytic activity in the hydroxylation of phenol. [, ] These complexes, when encapsulated in zeolites like zeolite-Y and ZSM-5, show selectivity towards catechol formation. [] This catalytic behavior highlights the potential of these complexes in organic synthesis.
Q8: How does the incorporation of this compound complexes into zeolites impact their catalytic activity?
A8: Encapsulation of ruthenium(III) and palladium(II) complexes of this compound within zeolite-Y and ZSM-5 impacts their catalytic activity in phenol hydroxylation. [] Zeolite-Y encapsulation leads to higher conversion rates compared to ZSM-5. This difference likely arises from the larger pore size and different acidity of zeolite-Y, facilitating better substrate access to the catalytic sites.
Q9: How do structural modifications of this compound affect its biological activity?
A9: Studies on 1-benzyl-2-methylbenzimidazole (BMBIs) derivatives show that substituents on the 1-benzyl moiety influence their insect growth-regulating and lethal effects on silkworms. [] BMBIs with substitutions at the 2 and/or 4 positions exhibit higher activity than those with 3-position substitutions, suggesting a structure-activity relationship.
Q10: How does the presence of an amino group at position 2 in benzimidazole derivatives influence their activity?
A10: Research indicates that introducing an amino group at the 2-position of the benzimidazole ring generally enhances the antibacterial activity of the compound. [] This modification likely influences the molecule's interaction with bacterial targets, leading to improved efficacy.
Q11: How is computational chemistry used to study this compound and its derivatives?
A12: Quantum chemistry calculations and molecular dynamics simulations provide insights into the corrosion inhibition performance of benzimidazole derivatives, including this compound. [] These computational methods help elucidate the interaction of these molecules with metal surfaces and predict their effectiveness as corrosion inhibitors.
Q12: Can you elaborate on the use of theoretical calculations in understanding the formation of multivariate sodalite zeolitic imidazolate frameworks (ZIFs) containing this compound?
A13: Theoretical calculations are instrumental in understanding the formation of multivariate ZIFs. [] These calculations demonstrate that mixing this compound with 2-ethylimidazole, a combination not yielding SOD frameworks individually, leads to the most energetically favorable formation of SOD frameworks with Zn, Co, and Fe. This highlights the power of computational methods in predicting the formation of novel materials.
Q13: What are some synthetic routes to 2-Methylbenzimidazoles?
A14: 2-Methylbenzimidazoles can be synthesized through various methods: * Condensation of o-Phenylenediamine: Reacting o-phenylenediamine with cinnamic acids in glycerol yields 2-styrylbenzimidazoles, which can be further modified. [] * Reaction with this compound: Condensing this compound with benzaldehydes in glycerol offers an alternative route to 2-styrylbenzimidazoles. [] * Cyclocondensation: this compound reacts with acetylacetone in the presence of a ZnCl2 catalyst to form pyridobenzimidazoles. [] * Reductive Cyclization: Baker's yeast can mediate the reductive cyclization of 4-alkyl-2-nitroacetanilides in acidic conditions to produce 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles. [] * Photocatalysis: A combined-redox approach using TiO2-P25 as a photocatalyst allows for the synthesis of 2-substituted benzimidazoles from 2-nitroanilines and various alcohols under UV irradiation. [] * Heterogeneous Catalysis: Direct synthesis of this compound is achievable by reacting 2-nitroaniline with ethanol using a Cu-Pd/γ-Al2O3 catalyst. [] Modifying this catalyst with magnesium significantly improves its activity, likely by promoting the formation of CuPd alloy active sites and enhancing the support's basicity. []
Q14: What analytical techniques are used to study the solubility of this compound?
A15: Researchers use techniques like differential scanning calorimetry (DSC) and dynamic methods to determine the solubility of this compound and its derivatives in various solvents, including alcohols and water. [, ] These methods provide accurate measurements of solubility parameters over a range of temperatures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
